molecular formula C10H17N2O13P3S B12854527 4-Thiothymidine 5'-(tetrahydrogen triphosphate)

4-Thiothymidine 5'-(tetrahydrogen triphosphate)

Cat. No.: B12854527
M. Wt: 498.24 g/mol
InChI Key: LZAPTRCZOHFNTH-XLPZGREQSA-N
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Description

4-Thiothymidine 5’-(tetrahydrogen triphosphate) is a modified nucleotide that incorporates into DNA during replication. It is a derivative of thymidine, where the oxygen atom at the 4th position of the thymine base is replaced by a sulfur atom. This compound is used extensively in biomedical research, particularly in studies related to DNA replication, repair mechanisms, and mutagenesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiothymidine 5’-(tetrahydrogen triphosphate) typically involves the phosphorylation of 4-thiothymidine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of 4-Thiothymidine 5’-(tetrahydrogen triphosphate) involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality for research applications .

Chemical Reactions Analysis

Types of Reactions

4-Thiothymidine 5’-(tetrahydrogen triphosphate) undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

    Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted thiothymidine derivatives.

    Hydrolysis: Monophosphate and diphosphate derivatives.

Scientific Research Applications

4-Thiothymidine 5’-(tetrahydrogen triphosphate) is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a tool for studying nucleotide analogs and their interactions with enzymes.

    Biology: It is used to investigate DNA replication and repair mechanisms.

    Industry: It is used in the synthesis of modified oligonucleotides for various biotechnological applications.

Mechanism of Action

The mechanism of action of 4-Thiothymidine 5’-(tetrahydrogen triphosphate) involves its incorporation into DNA during replication. The sulfur atom at the 4th position of the thymine base alters the DNA structure, affecting the activity of DNA polymerases and other enzymes involved in DNA synthesis and repair. This modification can lead to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thymidine 5’-(tetrahydrogen triphosphate): The parent compound without the sulfur modification.

    2’-Deoxycytidine 5’-(tetrahydrogen triphosphate): Another nucleotide analog used in DNA synthesis studies.

Uniqueness

4-Thiothymidine 5’-(tetrahydrogen triphosphate) is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with enzymes, making it a valuable tool in research.

Properties

Molecular Formula

C10H17N2O13P3S

Molecular Weight

498.24 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O13P3S/c1-5-3-12(10(14)11-9(5)29)8-2-6(13)7(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h3,6-8,13H,2,4H2,1H3,(H,18,19)(H,20,21)(H,11,14,29)(H2,15,16,17)/t6-,7+,8+/m0/s1

InChI Key

LZAPTRCZOHFNTH-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=S)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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